molecular formula C17H22N6O B10939387 1-ethyl-3,6-dimethyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3,6-dimethyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10939387
M. Wt: 326.4 g/mol
InChI Key: INUCCQYYUIPRFI-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazole and pyridine ring system, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring is often constructed using a cyclization reaction involving a suitable precursor such as a β-ketoester.

    Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are then coupled using a palladium-catalyzed cross-coupling reaction.

    Introduction of Substituents: The ethyl, isopropyl, and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-ETHYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Indole Derivatives: Compounds with an indole ring system, known for their diverse biological activities.

    Imidazole Derivatives: Compounds containing an imidazole ring, used in various therapeutic applications.

Uniqueness

1-ETHYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents and ring systems, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

1-ethyl-3,6-dimethyl-N-(1-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H22N6O/c1-6-22-16-15(12(5)20-22)13(9-11(4)18-16)17(24)19-14-7-8-23(21-14)10(2)3/h7-10H,6H2,1-5H3,(H,19,21,24)

InChI Key

INUCCQYYUIPRFI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=NN(C=C3)C(C)C)C

Origin of Product

United States

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